molecular formula C27H28N2O5 B607971 Homo-VK-II-36

Homo-VK-II-36

Cat. No.: B607971
M. Wt: 460.5 g/mol
InChI Key: VANQAPUAZCJPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SOICR-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for SOICR-IN-1 are not widely documented. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

SOICR-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or derivatives of SOICR-IN-1 that are used for further research and development .

Scientific Research Applications

SOICR-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

SOICR-IN-1 exerts its effects by inhibiting store-overload induced calcium release. It targets specific calcium channels and pathways involved in calcium signaling. By inhibiting these pathways, SOICR-IN-1 helps in regulating calcium levels within cells, which is crucial for maintaining normal cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SOICR-IN-1 is unique due to its specific inhibition of store-overload induced calcium release with a relatively low IC50 value. This makes it a valuable tool for research in cardiac arrhythmias and calcium signaling .

Biological Activity

Homo-VK-II-36 is a synthetic analogue of carvedilol, primarily recognized for its role in cardiovascular pharmacology. This compound has garnered attention due to its unique mechanism of action involving the inhibition of store overload-induced calcium release through the ryanodine receptor 2 (RyR2) channel. This activity positions this compound as a potential therapeutic agent in managing various cardiac conditions, particularly those related to calcium dysregulation.

This compound functions as a calcium modulator, specifically targeting the RyR2 channel. By inhibiting excessive calcium release from the sarcoplasmic reticulum, it helps maintain intracellular calcium homeostasis, which is crucial for normal cardiac function. This action is particularly beneficial in conditions characterized by calcium overload, such as heart failure and arrhythmias.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro models. Key findings include:

  • Cytotoxicity : this compound demonstrated selective cytotoxic effects on cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells (A549). The compound exhibited significant reductions in cell viability at concentrations as low as 12.5 µM, comparable to standard chemotherapeutic agents like doxorubicin .
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound resulted in increased ROS production in A549 cells, indicating its potential role in inducing oxidative stress as a mechanism for cancer cell death. This effect was concentration-dependent, with higher concentrations leading to more pronounced ROS generation .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other compounds, particularly its parent compound, carvedilol. The following table summarizes key biological activities:

CompoundMechanism of ActionCytotoxicity (A549)ROS ProductionNotes
This compoundRyR2 inhibitionSignificant at 12.5 µMYesInduces mitochondrial damage
Carvedilolβ-receptor blockade and antioxidantModerateYesPrimarily used for hypertension
DoxorubicinDNA intercalation and topoisomerase inhibitionHigh at 100 µMYesStandard chemotherapy agent

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer properties of this compound, researchers treated A549 cells with varying concentrations of the compound. The results indicated that this compound not only reduced cell viability but also induced significant mitochondrial damage, evidenced by alterations in mitochondrial membrane integrity and increased LDH release. These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Case Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of this compound, particularly its effects on cardiac myocytes under stress conditions. The compound was shown to effectively reduce calcium overload during simulated ischemic conditions, thereby protecting myocytes from apoptosis. This protective effect highlights its potential utility in treating heart diseases associated with calcium dysregulation .

Future Directions and Conclusion

The biological activity of this compound presents significant promise in both oncology and cardiology. Further research is warranted to explore its full therapeutic potential and safety profile through:

  • In Vivo Studies : To assess efficacy and safety in living organisms.
  • Mechanistic Studies : To elucidate detailed pathways involved in its anticancer and cardioprotective effects.
  • Clinical Trials : To evaluate its effectiveness compared to existing therapies.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

6-[2-(9H-carbazol-4-yloxy)ethyl]-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

InChI

InChI=1S/C27H28N2O5/c1-31-23-10-4-5-11-24(23)33-16-14-29-17-19(34-18-26(29)30)13-15-32-25-12-6-9-22-27(25)20-7-2-3-8-21(20)28-22/h2-12,19,28H,13-18H2,1H3

InChI Key

VANQAPUAZCJPGY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)CCOC3=CC=CC4=C3C5=CC=CC=C5N4

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)CCOC3=CC=CC4=C3C5=CC=CC=C5N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Homo-VK-II-36;  Homo VK II 36;  HomoVKII36; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homo-VK-II-36
Reactant of Route 2
Reactant of Route 2
Homo-VK-II-36
Reactant of Route 3
Homo-VK-II-36
Reactant of Route 4
Reactant of Route 4
Homo-VK-II-36
Reactant of Route 5
Reactant of Route 5
Homo-VK-II-36
Reactant of Route 6
Reactant of Route 6
Homo-VK-II-36

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.